Binding Affinity and Biochemical Potency: RG7112 vs. Nutlin-3a in Cell-Free MDM2 Assays
RG7112 demonstrates superior binding affinity to MDM2 compared to its progenitor compound Nutlin-3a. In cell-free HTRF assays, RG7112 inhibits the p53-MDM2 interaction with an IC50 of 18 nM [1], whereas Nutlin-3a exhibits an IC50 of 90 nM under comparable assay conditions [2]. The KD of RG7112 for MDM2 measured by surface plasmon resonance is 10.7 nM . This represents a 5-fold improvement in biochemical potency relative to Nutlin-3a. A crystal structure of the RG7112-MDM2 complex (PDB: 4IPF, resolution 1.7 Å) confirms that the compound binds in the p53 pocket of MDM2, mimicking the interactions of critical p53 amino acid residues [3].
| Evidence Dimension | p53-MDM2 interaction inhibition (HTRF IC50) |
|---|---|
| Target Compound Data | 18 nM |
| Comparator Or Baseline | Nutlin-3a: 90 nM |
| Quantified Difference | 5-fold improvement (18 nM vs. 90 nM) |
| Conditions | Cell-free HTRF (homogeneous time-resolved fluorescence) assay |
Why This Matters
The 5-fold improvement in biochemical potency translates to lower compound consumption in binding assays and provides a quantitative basis for selecting RG7112 over Nutlin-3a for MDM2 inhibition studies.
- [1] Tovar C, Graves B, Packman K, et al. MDM2 Small-Molecule Antagonist RG7112 Activates p53 Signaling and Regresses Human Tumors in Preclinical Cancer Models. Cancer Res. 2013;73(8):2587-2597. View Source
- [2] Vassilev LT, Vu BT, Graves B, et al. In Vivo Activation of the p53 Pathway by Small-Molecule Antagonists of MDM2. Science. 2004;303(5659):844-848. View Source
- [3] RCSB Protein Data Bank. PDB ID: 4IPF — The 1.7 Å crystal structure of humanized Xenopus MDM2 with RG7112 (RO5045337). View Source
